molecular formula C15H16N6OS B12158401 4-(2-isopropyl-2H-tetrazol-5-yl)-N-(4-methylthiazol-2-yl)benzamide

4-(2-isopropyl-2H-tetrazol-5-yl)-N-(4-methylthiazol-2-yl)benzamide

Cat. No.: B12158401
M. Wt: 328.4 g/mol
InChI Key: XOHJBTRIAYQHDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a benzamide derivative featuring a tetrazole ring substituted with an isopropyl group at position 2 and a 4-methylthiazole moiety as the amine substituent. Its synthesis likely involves multi-step reactions, including condensation, cyclization, and functional group modifications, as seen in analogous compounds (e.g., ) .

Properties

Molecular Formula

C15H16N6OS

Molecular Weight

328.4 g/mol

IUPAC Name

N-(4-methyl-1,3-thiazol-2-yl)-4-(2-propan-2-yltetrazol-5-yl)benzamide

InChI

InChI=1S/C15H16N6OS/c1-9(2)21-19-13(18-20-21)11-4-6-12(7-5-11)14(22)17-15-16-10(3)8-23-15/h4-9H,1-3H3,(H,16,17,22)

InChI Key

XOHJBTRIAYQHDX-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)NC(=O)C2=CC=C(C=C2)C3=NN(N=N3)C(C)C

Origin of Product

United States

Preparation Methods

    Synthetic Routes:

    Reaction Conditions:

    Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Biology and Medicine:

  • Mechanism of Action

      Targets and Pathways:

  • Comparison with Similar Compounds

    Comparison with Structurally Similar Compounds

    The compound shares structural motifs with several synthesized derivatives in the literature. Below is a detailed comparison based on synthesis, spectral data, and functional group interactions.

    Table 1: Structural and Functional Group Comparison

    Compound Name Core Structure Key Functional Groups Molecular Weight (g/mol) IR Spectral Peaks (cm⁻¹) Synthesis Yield (%)
    4-(2-Isopropyl-2H-tetrazol-5-yl)-N-(4-methylthiazol-2-yl)benzamide Benzamide + Tetrazole + Thiazole C=O (amide), C=N (tetrazole/thiazole) ~343.4 (calculated) ~1660 (C=O), ~1600 (C=N) [estimated] N/A
    N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (6) [] Benzamide + Isoxazole + Thiadiazole C=O (amide), C=N (heterocycles) 348.39 1606 (C=O), 1240–1258 (C=S) 70
    N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (8a) [] Benzamide + Pyridine + Thiadiazole C=O (amide, acetyl), C=N (heterocycles) 414.49 1679, 1605 (C=O) 80
    5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones (7–9) [] Triazole + Sulfonyl + Thione C=S (thione), SO₂ (sulfonyl) ~450–500 (estimated) 1247–1255 (C=S), 1663–1682 (C=O) 60–80

    Key Observations :

    Synthetic Pathways: The target compound’s synthesis likely parallels methods in , such as reflux-mediated condensation (e.g., reaction of enaminones with active methylene compounds) . Unlike triazole-thiones in , which involve tautomerism and S-alkylation, the tetrazole-thiazole system may prioritize cycloaddition or nucleophilic substitution for ring formation .

    Spectral Data :

    • The absence of C=S stretching (~1250 cm⁻¹) in the target compound distinguishes it from thiadiazole and triazole-thione analogs .
    • The C=O stretch (~1660 cm⁻¹) aligns with benzamide derivatives in , confirming the amide linkage .

    Functional Group Impact: The tetrazole ring in the target compound offers superior metabolic stability compared to isoxazole or thiadiazole systems, which are prone to oxidative degradation .

    Biological Activity

    The compound 4-(2-isopropyl-2H-tetrazol-5-yl)-N-(4-methylthiazol-2-yl)benzamide is a notable member of the tetrazole and thiazole classes, which have garnered attention due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

    Chemical Structure

    The compound is characterized by a tetrazole ring, a thiazole moiety, and a benzamide structure. This unique combination contributes to its biological properties.

    1. Antitumor Activity

    Research has indicated that compounds containing thiazole rings exhibit significant antitumor properties. For instance, studies have shown that thiazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The IC50 values for certain thiazole derivatives have been reported to be as low as 1.61 µg/mL against specific cancer cell lines, indicating potent cytotoxicity .

    Table 1: Antitumor Activity of Thiazole Derivatives

    CompoundIC50 (µg/mL)Mechanism of Action
    Thiazole Derivative 11.61Apoptosis induction
    Thiazole Derivative 21.98Cell cycle arrest
    4-(2-isopropyl-2H-tetrazol-5-yl)-N-(4-methylthiazol-2-yl)benzamideTBDTBD

    2. Anticonvulsant Activity

    The anticonvulsant potential of thiazole-containing compounds has been extensively studied. A series of thiazole analogues demonstrated significant anticonvulsant effects in preclinical models, with some compounds showing median effective doses significantly lower than standard medications like ethosuximide . The SAR analysis highlighted that the presence of specific substituents on the phenyl ring enhances anticonvulsant activity.

    3. Antimicrobial Activity

    Compounds similar to 4-(2-isopropyl-2H-tetrazol-5-yl)-N-(4-methylthiazol-2-yl)benzamide have shown promising antimicrobial properties. Studies have reported that certain thiazole derivatives exhibit antibacterial activity comparable to known antibiotics such as norfloxacin. The presence of electron-donating groups on the aromatic rings has been correlated with increased antimicrobial efficacy .

    Structure-Activity Relationship (SAR)

    Understanding the SAR is crucial for optimizing the biological activity of compounds like 4-(2-isopropyl-2H-tetrazol-5-yl)-N-(4-methylthiazol-2-yl)benzamide . Key findings from SAR studies include:

    • Tetrazole Ring: Enhances binding affinity to biological targets.
    • Thiazole Moiety: Contributes to antitumor and anticonvulsant activities.
    • Substituents: The nature and position of substituents on the benzamide can significantly influence potency and selectivity.

    Case Study 1: Anticancer Efficacy

    A study evaluated a series of thiazole derivatives, including those similar to our compound, against various cancer cell lines. The results indicated that modifications in the thiazole ring led to a marked increase in cytotoxicity, with some compounds achieving IC50 values below those of standard chemotherapeutics.

    Case Study 2: Anticonvulsant Screening

    In another study, a library of tetrazole-containing compounds was screened for anticonvulsant activity using the maximal electroshock (MES) test. Compounds with specific substitutions on the tetrazole ring exhibited significant protective effects against seizures, suggesting a promising avenue for further development.

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.